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Compound Name: Ceritinib dihydrochloride

Cat. No.: B606605 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the in vivo use of Ceritinib
dihydrochloride, a potent and selective second-generation Anaplastic Lymphoma Kinase

(ALK) inhibitor. The following protocols are intended to facilitate the design and execution of

preclinical studies to evaluate the efficacy and safety of Ceritinib in relevant cancer models.

Mechanism of Action
Ceritinib is a tyrosine kinase inhibitor that primarily targets the ALK protein.[1] In several

cancers, particularly a subset of non-small cell lung cancer (NSCLC), a chromosomal

rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a

constitutively active ALK fusion protein.[1][2] This aberrant kinase activity drives tumor cell

proliferation and survival.

Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion

protein, inhibiting its autophosphorylation.[1][3] This blockade disrupts downstream signaling

pathways crucial for cancer cell growth and survival, including the STAT3, AKT, and ERK1/2

pathways.[1][2] By inhibiting these pathways, Ceritinib can induce cell cycle arrest and

apoptosis in ALK-dependent tumor cells.[1] Notably, Ceritinib has demonstrated activity against

various crizotinib-resistant ALK mutations.[4][5]
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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling

pathways.

In Vivo Experimental Protocols
Animal Models
The most common in vivo models for evaluating Ceritinib efficacy are subcutaneous xenografts

in immunocompromised mice.

Recommended Cell Lines:

H2228: A human NSCLC cell line with an EML4-ALK fusion.
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Ba/F3 EML4-ALK-WT: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered

to express the wild-type EML4-ALK fusion protein, rendering it IL-3 independent for

survival and proliferation.[2]

Recommended Mouse Strains:

SCID Beige Mice: Suitable for H2228 xenografts.[1]

Nude Mice: Can also be used for various xenograft models.

Preparation of Ceritinib Dihydrochloride for Oral
Administration

Vehicle: A common vehicle for the oral formulation of Ceritinib is 5% methylcellulose in sterile

water.[6]

Preparation Steps:

Weigh the required amount of Ceritinib dihydrochloride powder based on the desired

concentration and the total volume needed for the study cohort.

Prepare the 5% methylcellulose solution by slowly adding methylcellulose powder to

sterile water while continuously stirring until a homogenous suspension is formed.

Gradually add the Ceritinib powder to the vehicle while vortexing or stirring to ensure a

uniform suspension.

Prepare fresh on each day of dosing to ensure stability.

Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing and evaluating the efficacy of Ceritinib in a

subcutaneous xenograft model.

Experimental Workflow
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Caption: Workflow for a typical in vivo efficacy study of Ceritinib.
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Detailed Steps:

Cell Preparation: Culture H2228 or Ba/F3 EML4-ALK cells under standard conditions.

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g.,

sterile PBS or Matrigel mixture) at the desired concentration.

Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size

once they become palpable.

Randomization: When tumors reach a predetermined size (e.g., approximately 100 mm³),

randomize the mice into treatment and control groups.[6]

Dosing and Administration:

Administer Ceritinib or the vehicle control orally via gavage.

A typical dosing schedule is once daily (qd).[6]

Treatment duration can vary, for example, for 14 or 20 days, depending on the study

design.[4]

Efficacy Endpoints:

Tumor Volume Measurement: Measure tumor dimensions (length and width) using digital

calipers every 2-3 days.[6] Calculate the tumor volume using the formula: Tumor Volume

(mm³) = (Length x Width²) / 2.[7][8][9]

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-

tumor effect.

Toxicity and Tolerability Assessment:

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as

an indicator of general health.
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Clinical Observations: Observe mice daily for any signs of toxicity, such as changes in

posture, activity, or grooming.

Study Endpoint and Tissue Collection: Euthanize mice when tumors reach the

predetermined maximum size, or if signs of excessive toxicity are observed. Harvest tumors

for further analysis (e.g., weight measurement, pharmacodynamic studies).[6]

Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies with

Ceritinib.

Table 1: In Vivo Efficacy of Ceritinib in Xenograft Models

Animal Model
Treatment
Group

Dose &
Schedule

Relative Tumor
Growth
Inhibition (%)

Reference

Ba/F3 (EML4-

ALK-WT)

Xenograft

Ceritinib
25 mg/kg, p.o.,

qd
84.9 [6]

Ba/F3 (EML4-

ALK-WT)

Xenograft

Ceritinib + PD-L1

inhibitor

25 mg/kg, p.o.,

qd (Ceritinib)
91.9 [6]

H2228 Xenograft Ceritinib
25 mg/kg, p.o.,

qd for 14 days

Marked tumor

regression
[4]

H2228 Xenograft Ceritinib
50 mg/kg, p.o.,

qd for 14 days

Marked tumor

regression
[4]

Table 2: Dosing Information for In Vivo Studies
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Compoun
d

Animal
Model

Cell Line Dose
Route of
Administr
ation

Vehicle
Referenc
e

Ceritinib Mouse

Ba/F3

(EML4-

ALK-WT)

25 mg/kg
Oral

(gavage)

5%

methylcellu

lose

[6]

Ceritinib
SCID

Beige Mice
H2228

25 mg/kg

and 50

mg/kg

Oral

(gavage)

Not

Specified
[4]

Safety and Toxicology
Preclinical safety assessments are crucial for the development of any therapeutic agent.

General Toxicity: Monitor for changes in body weight, food and water consumption, and

overall clinical signs of distress.[10]

Potential Toxicities:

Gastrointestinal Effects: Diarrhea, nausea, and vomiting have been observed in clinical

settings.

Hepatotoxicity: Monitor liver function.

Hyperglycemia: Has been reported.

Pancreatitis: Although rare, it has been reported.

Interstitial Lung Disease (ILD)/Pneumonitis: A serious but less common side effect.

QTc Prolongation: Ceritinib has shown a potential for QTc prolongation.[11]

A comprehensive toxicology assessment may include histopathological analysis of major

organs at the study endpoint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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